Flutamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GSK184072 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung polyphenolischer Antioxidantien verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Signalwegen und der Genexpression.

Medizin: Studiert auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, Krebs und neurodegenerativen Erkrankungen.

Industrie: Verwendet in der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln.

5. Wirkmechanismus

GSK184072 übt seine Wirkungen über mehrere Mechanismen aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Genexpression: Moduliert die Expression von Genen, die an Entzündungen, Apoptose und Zellproliferation beteiligt sind.

Molekulare Zielstrukturen: Zu den Zielstrukturen gehören Sirtuine, Cyclooxygenasen und NF-κB-Signalwege (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Ähnliche Verbindungen:

Quercetin: Eine weitere polyphenolische Verbindung mit antioxidativen Eigenschaften.

Curcumin: Eine polyphenolische Verbindung, die in Kurkuma vorkommt, mit entzündungshemmenden und antioxidativen Wirkungen.

Epigallocatechingallat: Ein Hauptpolyphenol in grünem Tee mit antioxidativen und krebshemmenden Eigenschaften.

Einzigartigkeit: GSK184072 ist einzigartig aufgrund seiner Fähigkeit, Sirtuine zu aktivieren, Proteine, die an Alterung und Langlebigkeit beteiligt sind. Dies unterscheidet es von anderen Polyphenolen, die diese spezifische Aktivität nicht besitzen .

Biochemische Analyse

Biochemical Properties

Flutimide plays a crucial role in biochemical reactions by interacting with androgen receptors. It binds to these receptors, preventing androgens like testosterone and dihydrotestosterone from exerting their effects. This interaction inhibits the androgen receptor’s ability to stimulate the transcription of androgen-responsive genes, thereby reducing the growth of androgen-dependent cancer cells . Flutimide also interacts with enzymes involved in its metabolism, such as cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide .

Cellular Effects

Flutimide affects various types of cells, particularly those in the prostate. By blocking androgen receptors, it disrupts cell signaling pathways that are crucial for cell proliferation and survival. This leads to a decrease in cell growth and induces apoptosis in prostate cancer cells . Additionally, Flutimide influences gene expression by inhibiting the transcription of genes that are regulated by androgens. It also affects cellular metabolism by altering the levels of metabolic enzymes and metabolites involved in androgen synthesis and degradation .

Molecular Mechanism

At the molecular level, Flutimide exerts its effects by binding to androgen receptors, thereby preventing androgens from activating these receptors. This competitive inhibition blocks the receptor’s ability to bind to DNA and regulate gene expression . Flutimide also inhibits the nuclear uptake of androgens, further reducing their ability to stimulate cancer cell growth. Additionally, it can inhibit the synthesis of prostatic DNA, which is essential for cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutimide can change over time. Initially, it effectively inhibits androgen receptor activity and reduces cancer cell growth. Over prolonged periods, some cancer cells may develop resistance to Flutimide, leading to a decrease in its efficacy . The stability of Flutimide is also a factor, as it can degrade over time, affecting its potency. Long-term studies have shown that continuous exposure to Flutimide can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Flutimide vary with different dosages in animal models. At low doses, it effectively inhibits androgen receptor activity without causing significant adverse effects. At higher doses, Flutimide can cause toxicity, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

Flutimide is metabolized primarily in the liver by the enzyme cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide . This metabolite retains the ability to inhibit androgen receptors and contributes to the overall therapeutic effect of Flutimide. The metabolic pathways involved in Flutimide metabolism also include conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

Within cells, Flutimide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, Flutimide accumulates in the cytoplasm, where it interacts with androgen receptors. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Flutimide is primarily localized in the cytoplasm, where it binds to androgen receptors. It does not typically enter the nucleus, as its primary function is to prevent androgens from activating nuclear receptors . Post-translational modifications, such as phosphorylation, can influence the localization and activity of Flutimide, directing it to specific cellular compartments where it can exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GSK184072 involves several steps, starting from commercially available starting materials. One common method involves the condensation of p-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield resveratrol .

Industrial Production Methods: Industrial production of GSK184072 typically involves the extraction of the compound from natural sources, such as grape skins and seeds, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like column chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GSK184072 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: GSK184072 kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Es kann zu Dihydroresveratrol reduziert werden.

Substitution: GSK184072 kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Schwefelsäure werden für Acetylierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone und andere Oxidationsprodukte.

Reduktion: Dihydroresveratrol.

Substitution: Acetylierte Derivate.

Wirkmechanismus

GSK184072 exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Gene Expression: Modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Molecular Targets: Targets include sirtuins, cyclooxygenases, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Vergleich Mit ähnlichen Verbindungen

Quercetin: Another polyphenolic compound with antioxidant properties.

Curcumin: A polyphenolic compound found in turmeric with anti-inflammatory and antioxidant effects.

Epigallocatechin gallate: A major polyphenol in green tea with antioxidant and anti-cancer properties.

Uniqueness: GSK184072 is unique due to its ability to activate sirtuins, which are proteins involved in aging and longevity. This sets it apart from other polyphenols that do not have this specific activity .

Biologische Aktivität

Flutamide is a non-steroidal antiandrogen primarily used in the treatment of prostate cancer, benign prostatic hyperplasia, and conditions associated with hyperandrogenism such as polycystic ovary syndrome and congenital adrenal hyperplasia. Its biological activity is characterized by its ability to block androgen receptors, inhibiting the effects of androgens like testosterone.

Flutamide exerts its effects by binding to androgen receptors (AR) in target tissues, thereby preventing androgens from exerting their biological effects. This action is crucial in androgen-sensitive tissues, particularly in the prostate. The drug is metabolized into its active form, 2-hydroxyflutamide, which also contributes to its antiandrogenic effects. Flutamide has been shown to inhibit testosterone-stimulated prostatic DNA synthesis and disrupt nuclear uptake of androgens, leading to decreased cellular proliferation in prostate cancer cells .

Pharmacodynamics

- Absorption : Flutamide is rapidly absorbed after oral administration.

- Metabolism : It undergoes extensive first-pass metabolism, with only a small fraction remaining as unchanged drug in plasma.

- Half-life : The half-life of its active metabolite is approximately 6 hours.

- Protein Binding : High protein binding (94-96%) indicates significant distribution within the body .

Effects on Steroidogenesis

Recent studies have demonstrated that flutamide can significantly alter steroidogenic activity in Leydig cells. For instance, flutamide treatment has been linked to increased expression levels of steroidogenic proteins such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, 3β-HSD, and CYP19A1 in rat testicular tissue. These findings suggest that while flutamide inhibits androgen signaling, it may paradoxically stimulate steroidogenesis due to feedback mechanisms involving luteinizing hormone (LH) stimulation .

Table 1: Effects of Flutamide on Steroidogenic Proteins

| Protein | Control Levels | Flutamide Treated Levels | Significance (p-value) |

|---|---|---|---|

| StAR | Baseline | Increased | <0.05 |

| CYP11A1 | Baseline | Increased | <0.01 |

| 3β-HSD | Baseline | Increased | <0.001 |

| CYP19A1 | Baseline | Increased | <0.05 |

Case Study: Congenital Adrenal Hyperplasia

In a clinical study involving children with congenital adrenal hyperplasia (CAH), flutamide was administered alongside letrozole to assess its antiandrogenic activity. The results indicated a significant reduction in circulating testosterone levels after flutamide treatment over several months. Initial testosterone levels of 378 ng/dl dropped to as low as 46.2 ng/dl after nine months of treatment, demonstrating flutamide's effectiveness in managing hyperandrogenism in pediatric patients .

Table 2: Testosterone Levels Over Time in CAH Patients

| Time Point | Testosterone Level (ng/dl) |

|---|---|

| Pre-treatment | 378 ± 20 |

| 3 Months | 110 ± 20 |

| 6 Months | 83.7 ± 12 |

| 9 Months | 46.2 ± 6 |

| 12 Months | 57.7 ± 9 |

Side Effects and Considerations

While flutamide is effective as an antiandrogen, it is associated with potential side effects including hepatotoxicity, which necessitates careful monitoring during treatment. The mechanism behind this toxicity remains unclear but may involve its metabolites . Additionally, patients may experience gastrointestinal disturbances and alterations in liver function tests.

Eigenschaften

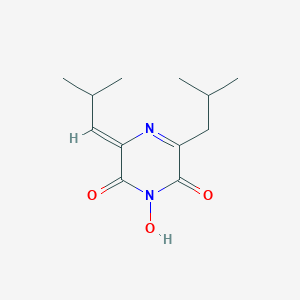

IUPAC Name |

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHCCPAJIVTOY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162666-34-4 | |

| Record name | Flutimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.